molecular formula C27H42O7 B1251490 Tupichigenin B

Tupichigenin B

Cat. No.: B1251490
M. Wt: 478.6 g/mol
InChI Key: XWJOTGWLVMIWIP-CDPRMLNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tupichigenin B is a 5β-spirostane-type steroidal sapogenin first isolated from the underground parts of Tupistra chinensis (Chinese Tupistra) . Its structure was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and NOESY correlations, revealing a spirost-25(27)-ene backbone with hydroxyl groups at positions 1β, 3β, 4β, 5β, and 6β, and a ketone at position 6 . The molecular formula is C27H40O8, confirmed by mass spectrometry .

Properties

Molecular Formula

C27H42O7

Molecular Weight

478.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18S,19R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18,19-pentol

InChI

InChI=1S/C27H42O7/c1-13-5-8-26(33-12-13)14(2)22-19(34-26)10-17-15-9-21(30)27(32)23(31)18(28)11-20(29)25(27,4)16(15)6-7-24(17,22)3/h14-23,28-32H,1,5-12H2,2-4H3/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-,26+,27-/m0/s1

InChI Key

XWJOTGWLVMIWIP-CDPRMLNKSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@]5([C@@]4([C@@H](C[C@@H]([C@@H]5O)O)O)C)O)O)C)O[C@]16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC(C5(C4(C(CC(C5O)O)O)C)O)O)C)OC16CCC(=C)CO6

Synonyms

spirost-25(27)-ene-1beta,3beta,4beta,5beta,6b eta-pentaol
tupichigenin B

Origin of Product

United States

Comparison with Similar Compounds

Tupichigenin B belongs to a class of spirostanol sapogenins, which share a common spirostane core but differ in substituents, hydroxylation patterns, and glycosylation. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Name Source Plant Structural Features Key Spectral Data (NMR) Biological/Commercial Relevance
This compound Tupistra chinensis Spirost-25(27)-ene-1β,3β,4β,5β,6β-pentaol-6-one; C27H40O8 δH 1.47, 1.48 (methyl groups); NOESY confirms α-axial H Precursor for steroid hormone synthesis
Ranmogenin A Tupistra chinensis 5β-spirostane with hydroxyls at 1β, 3β, 5β; glycosylated at C-3 δH 1.30–1.35 (methyls); glycosylation confirmed via HMBC Isolated alongside this compound; similar biosynthetic origin
Convallagenin B Tupistra chinensis Spirostane skeleton with hydroxyls at 1β, 3β, 5β; differs in glycosylation pattern δH 1.42 (methyl); glycoside signals at δ 4.25–4.30 First isolation from Tupistra; structural analog
Tupichigenin C Tupistra chinensis Spirost-25(27)-ene-1β,2β,3β,4β,5β-pentahydroxy-6-one; additional 2β-OH vs. B δH 1.48 (methyl); ketone at C-6 (δC 210.5) Distinct C-2 hydroxylation affects reactivity
Spirost-25(27)-ene-1β,2β,3β,4β,5β,7α-hexaol-6-one Tupistra chinensis Hexahydroxy spirostane with 7α-OH and ketone at C-6 δH 1.50 (methyl); HMBC confirms 7α-OH Enhanced solubility due to hydroxylation
Compound 2 (Rohdea chinensis) Rohdea chinensis 1,3,24-triol-pregn-5-ene with glycosylation at C-3 and C-24 δH 4.25 (glucose protons); IR confirms C-25R configuration Structural similarity but distinct glycosylation sites

Key Differences and Implications

Hydroxylation Patterns :

  • This compound’s 1β,3β,4β,5β,6β-pentaol configuration distinguishes it from Tupichigenin C (1β,2β,3β,4β,5β-pentaol) and hexaol derivatives (e.g., compound 2 in ) . These variations influence hydrogen bonding, solubility, and enzyme interactions.
  • The ketone at C-6 in this compound and C is absent in ranmogenin A and convallagenin B, which are glycosylated instead .

Glycosylation :

  • Unlike this compound (an aglycone), ranmogenin A and convallagenin B are glucosides , affecting their bioavailability and extraction methods .

Spectral Signatures: NOESY correlations in this compound confirm α-axial hydrogen configurations, whereas Rohdea chinensis derivatives show β-oriented hydroxyls via NOESY . Methyl group signals (δH ~1.47–1.50) are conserved across spirostanes but vary slightly due to neighboring substituents .

Commercial Utility: this compound’s non-glycosylated form makes it more suitable for chemical modifications in steroid synthesis compared to glucosylated analogues like ranmogenin A .

Q & A

Q. How is Tupichigenin B isolated and purified from natural sources?

Methodological Answer: Isolation involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:

  • Solvent selection based on polarity to optimize yield .
  • Fractionation guided by TLC or bioactivity screening to identify target fractions .
  • Purification via recrystallization or preparative HPLC, with purity confirmed by spectroscopic methods (NMR, MS) .
    Data Table Example:
StepMethodSolvent/PhasePurity Assessment
ExtractionMaceration80% EthanolTLC (Rf = 0.45)
FractionationSilica Gel ColumnHexane:Ethyl Acetate (7:3)HPLC (95% purity)

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR (1H/13C): Assigns proton/carbon environments; compare with literature for structural confirmation .
  • Mass Spectrometry (HRMS): Determines molecular formula via exact mass .
  • X-ray Crystallography (if applicable): Resolves stereochemistry; requires high-purity crystals .
    Note: Cross-validate data with known analogs to address spectral ambiguities .

Q. How are initial bioactivity assays for this compound designed?

Methodological Answer:

  • In vitro models: Use cell lines (e.g., cancer, microbial) with positive/negative controls .
  • Dose-response curves: Establish IC50/EC50 values; include triplicates to assess variability .
  • Mechanistic hints: Pair assays with ROS detection or apoptosis markers to infer modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

  • Variable analysis: Compare experimental conditions (cell lines, solvent carriers, incubation times) .
  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity .
  • Replication studies: Use standardized protocols (e.g., NIH preclinical guidelines) to verify findings .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced efficacy?

Methodological Answer:

  • Derivatization: Synthesize analogs (e.g., acylated or glycosylated derivatives) and test against target proteins .
  • Computational modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding affinities .
  • In vivo validation: Prioritize analogs with improved pharmacokinetics (e.g., logP < 5) for animal trials .

Q. How can researchers address reproducibility challenges in this compound studies?

Methodological Answer:

  • Detailed protocols: Document extraction parameters (e.g., temperature, solvent ratios) and instrument settings .
  • Open data sharing: Deposit raw spectra and bioassay data in repositories (e.g., Zenodo) for peer validation .
  • Negative result reporting: Publish non-significant outcomes to reduce publication bias .

Q. What methodologies identify this compound’s molecular targets and mechanisms of action?

Methodological Answer:

  • Proteomics: Use SILAC or iTRAQ labeling to detect protein expression changes post-treatment .
  • CRISPR screens: Identify gene knockouts that confer resistance to this compound .
  • Pathway analysis: Integrate transcriptomic data (RNA-seq) with KEGG/GO databases .

Q. How should researchers design studies to assess this compound’s bioavailability and metabolism?

Methodological Answer:

  • Pharmacokinetic assays: Measure plasma concentration-time profiles in rodent models .
  • Metabolite profiling: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Permeability tests: Employ Caco-2 cell monolayers to predict intestinal absorption .

Data Contradiction and Interpretation Frameworks

Q. What statistical approaches validate this compound’s synergistic effects with other compounds?

Methodological Answer:

  • Isobologram analysis: Quantify synergy (combination index < 1) using Chou-Talalay method .
  • Bliss independence model: Compare observed vs. expected effects to rule out additive interactions .

Q. How can researchers mitigate confounding variables in this compound’s in vivo studies?

Methodological Answer:

  • Stratified randomization: Control for age, sex, and genetic background in animal cohorts .
  • Multivariate regression: Adjust for covariates (e.g., diet, microbiome) in data analysis .

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